11-Oxo etiocholanolone-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

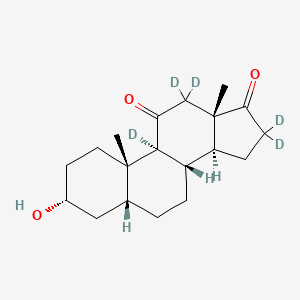

C19H28O3 |

|---|---|

Molecular Weight |

309.5 g/mol |

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S)-9,12,12,16,16-pentadeuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,14,15-decahydrocyclopenta[a]phenanthrene-11,17-dione |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1/i6D2,10D2,17D |

InChI Key |

IUNYGQONJQTULL-WIGPXMBBSA-N |

Isomeric SMILES |

[2H][C@]12[C@@H](CC[C@H]3[C@@]1(CC[C@H](C3)O)C)[C@@H]4CC(C(=O)[C@]4(C(C2=O)([2H])[2H])C)([2H])[2H] |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biochemical Genesis of 11-Oxo-Etiocholanolone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical origins of 11-oxo-etiocholanolone and its deuterated analogue, 11-oxo-etiocholanolone-d5. It is designed to serve as a detailed resource, incorporating metabolic pathways, enzymatic kinetics, quantitative data, and relevant experimental protocols.

Introduction

11-Oxo-etiocholanolone is a significant C19 steroid metabolite, primarily derived from the catabolism of glucocorticoids and androgens. Its presence and concentration in biological fluids are indicative of various physiological and pathological states, making it a valuable biomarker in clinical and research settings. The deuterated form, 11-oxo-etiocholanolone-d5, is a crucial tool in metabolic studies and quantitative analysis, serving as an internal standard for mass spectrometry-based assays. This guide elucidates the intricate biochemical pathways governing its formation and provides practical information for its study.

Biochemical Origin of 11-Oxo-Etiocholanolone

11-Oxo-etiocholanolone is not secreted directly by any endocrine gland but is a peripheral metabolite of two primary precursors: cortisol and 11-keto-testosterone.[1]

Metabolism from Cortisol

The pathway from cortisol involves a series of enzymatic conversions primarily occurring in the liver.

-

Conversion of Cortisol to Cortisone (B1669442): The initial step is the oxidation of cortisol to cortisone, catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[2] This enzyme is predominantly found in mineralocorticoid target tissues like the kidney. Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , primarily in the liver, can catalyze both the oxidation of cortisol and the reduction of cortisone back to cortisol.[3][4]

-

Reduction of Cortisone: Cortisone undergoes reduction of its A-ring and C20-ketone. The A-ring is reduced by 5β-reductase (AKR1D1) to produce dihydrocortisone.

-

Formation of Tetrahydrocortisone (B135524): Dihydrocortisone is then converted to tetrahydrocortisone.

-

Side-Chain Cleavage: The C17-C20 side chain of tetrahydrocortisone is cleaved to yield 11-oxo-etiocholanolone.

Metabolism from 11-Keto-Testosterone

The metabolism of the potent androgen, 11-keto-testosterone, also leads to the formation of 11-oxo-etiocholanolone.[1]

-

A-Ring Reduction: The A-ring of 11-keto-testosterone is reduced. The inactivation of 11-ketotestosterone (B164220) is predominantly driven by AKR1D1 (5β-reductase) , which catalyzes the 5β-reduction.[5][6] Steroid 5α-reductase 2 (SRD5A2) can also catalyze the 5α-reduction, but this is a minor pathway for 11-ketotestosterone inactivation.[5][6]

-

Formation of 5β-11-keto-dihydrotestosterone: The 5β-reduction of 11-keto-testosterone results in the formation of 5β-11-keto-dihydrotestosterone.

-

Conversion to 3α-11-keto-etiocholanediol: This intermediate is then converted to 3α-11-keto-etiocholanediol.

-

Oxidation to 11-Oxo-Etiocholanolone: Finally, oxidation of the 17-hydroxyl group yields 11-oxo-etiocholanolone.

Quantitative Data

The urinary excretion of 11-oxo-etiocholanolone is a key indicator of its production rate. The following table summarizes reference intervals for 24-hour urinary excretion in healthy adults.

| Analyte | Sex | Age (Years) | 2.5th Percentile (μ g/24h ) | 97.5th Percentile (μ g/24h ) |

| 11-Keto-Etiocholanolone | Men | 20 | 97.7 | 1055 |

| 40 | 85 | 986 | ||

| 60 | 102 | 1076 | ||

| 80 | 83 | 975 | ||

| Women | 20 | 67.3 | 884 | |

| 40 | 103 | 1082 | ||

| 60 | 109 | 1113 |

Data adapted from Ackermann et al., 2021.

Experimental Protocols

Analysis of 11-Oxo-Etiocholanolone in Urine by GC-MS

This protocol outlines a general procedure for the analysis of urinary steroids, including 11-oxo-etiocholanolone, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Internal Standard Addition: To a 2 mL urine sample, add 11-oxo-etiocholanolone-d5 as an internal standard.

- Hydrolysis: Perform enzymatic hydrolysis of steroid conjugates using β-glucuronidase/arylsulfatase from Helix pomatia at 55°C for 2 hours.

- Extraction: Extract the deconjugated steroids using a solid-phase extraction (SPE) C18 cartridge.

- Derivatization: Derivatize the extracted steroids to form methyloxime-trimethylsilyl (MO-TMS) ethers by reacting with methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

2. GC-MS Analysis:

- Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., DB-5ms).

- Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

- Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) of characteristic ions for 11-oxo-etiocholanolone and its deuterated internal standard.

Chemical Synthesis of 11-Oxo-Etiocholanolone-d5 (Generalized Protocol)

1. Starting Material: 11-Oxo-etiocholanolone.

2. Deuterium (B1214612) Exchange:

- Base-Catalyzed Exchange: Dissolve 11-oxo-etiocholanolone in a deuterated solvent such as methanol-d4 (B120146) (CD3OD) or deuterium oxide (D2O).

- Add a base catalyst, such as sodium deuteroxide (NaOD) in D2O.

- Heat the mixture under reflux for a specified period to allow for the exchange of protons at enolizable positions with deuterium. The positions adjacent to the ketone groups at C11 and C17 are the most likely sites for deuteration. The number of incorporated deuterium atoms (in this case, aiming for d5) will depend on the reaction conditions (time, temperature, and catalyst concentration).

- Neutralization: After the reaction, neutralize the mixture with a deuterated acid (e.g., DCl in D2O).

3. Purification:

- Extraction: Extract the deuterated product with an organic solvent (e.g., dichloromethane).

- Chromatography: Purify the 11-oxo-etiocholanolone-d5 using column chromatography on silica (B1680970) gel.

4. Characterization:

- Confirm the identity and isotopic enrichment of the final product using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and a typical experimental workflow.

Caption: Biochemical pathways leading to 11-oxo-etiocholanolone.

Caption: Experimental workflow for urinary 11-oxo-etiocholanolone analysis.

Caption: Generalized workflow for the synthesis of 11-oxo-etiocholanolone-d5.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Human kidney 11 beta-hydroxysteroid dehydrogenase is a high affinity nicotinamide adenine dinucleotide-dependent enzyme and differs from the cloned type I isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The A-ring reduction of 11-ketotestosterone is efficiently catalysed by AKR1D1 and SRD5A2 but not SRD5A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

Synthesis of Deuterated 11-Oxo-Etiocholanolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for deuterated 11-oxo-etiocholanolone, a critical analytical standard and tracer in steroid metabolism studies. The document details potential synthesis strategies, experimental protocols, and data presentation to aid researchers in the preparation of this labeled compound.

Introduction

11-oxo-etiocholanolone, a metabolite of cortisol and 11-keto testosterone, is a significant biomarker for adrenal steroidogenesis.[1][2][3] Its deuterated analogue serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS), enabling precise and accurate measurements in complex biological matrices.[4] This guide outlines two primary retrospective synthetic pathways for obtaining deuterated 11-oxo-etiocholanolone, focusing on commercially available starting materials and established chemical transformations.

Synthetic Pathways

Two principal strategies for the synthesis of deuterated 11-oxo-etiocholanolone are presented:

-

Pathway A: Direct deuterium (B1214612) exchange on 11-oxo-etiocholanolone.

-

Pathway B: Deuteration of a precursor, Adrenosterone (Androst-4-ene-3,11,17-trione), followed by selective reduction.

Pathway A: Direct Deuterium Exchange

This pathway involves the direct exchange of protons for deuterons on the 11-oxo-etiocholanolone molecule. The positions adjacent to the two ketone groups (at C-11 and C-17) are susceptible to enolization and subsequent deuterium incorporation under basic conditions.

Pathway B: Synthesis from Deuterated Adrenosterone

This pathway commences with the deuteration of Adrenosterone, a commercially available steroid. The deuterated intermediate is then subjected to a series of selective reductions to yield the target molecule with the desired stereochemistry (3α-hydroxy, 5β-androstane).

References

The Gold Standard in Metabolic Insight: A Technical Guide to 11-oxo-etiocholanolone-d5 in Quantitative Steroid Analysis

For Immediate Release

A Deep Dive into the Superiority of Deuterated Standards for Precise and Accurate Metabolic Monitoring

In the intricate world of metabolic research and drug development, the precise quantification of steroid hormones is paramount. This technical guide provides an in-depth analysis of the use of 11-oxo-etiocholanolone-d5, a deuterated internal standard, versus its non-deuterated counterpart in metabolic studies. موجز (Summary) This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the profound impact of isotopic labeling on the accuracy, precision, and reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of 11-oxo-etiocholanolone in Metabolic Studies

11-oxo-etiocholanolone is a key metabolite of adrenal androgens and is gaining prominence as a critical biomarker in various physiological and pathological states.[1][2] Its measurement provides valuable insights into adrenal function, androgen excess disorders, and the efficacy of therapeutic interventions.[1] Accurate quantification is therefore essential for reliable clinical and research outcomes.

The use of an internal standard is a fundamental requirement for accurate quantification in mass spectrometry to correct for variability during sample preparation and analysis.[3][4] Stable isotope-labeled internal standards, such as 11-oxo-etiocholanolone-d5, are considered the "gold standard" due to their near-identical physicochemical properties to the analyte of interest.[5][6]

The Deuterium (B1214612) Advantage: Why 11-oxo-etiocholanolone-d5 is Superior

The replacement of five hydrogen atoms with deuterium in the 11-oxo-etiocholanolone molecule confers significant analytical advantages without altering its fundamental chemical behavior.[] This isotopic enrichment allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, leading to more reliable data.[5]

Key Advantages of Using 11-oxo-etiocholanolone-d5:

-

Co-elution with the Analyte: 11-oxo-etiocholanolone-d5 has virtually the same chromatographic retention time as the non-deuterated form, ensuring that both compounds experience identical matrix effects during LC-MS/MS analysis.[6] This is a critical factor in complex biological matrices where ion suppression or enhancement can significantly impact results.

-

Correction for Matrix Effects: By co-eluting, the deuterated standard effectively normalizes for variations in ionization efficiency caused by interfering substances in the sample matrix.[3]

-

Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of quantification, leading to more reliable and reproducible results.[8]

-

Reduced Method Variability: It compensates for inconsistencies in sample preparation, injection volume, and instrument response.[6]

Quantitative Comparison of Internal Standard Performance

| Parameter | Deuterated Internal Standard (11-oxo-etiocholanolone-d5) | Non-Deuterated (Analog) Internal Standard |

| Accuracy (% Bias) | Typically < 5% | Can be > 15% due to differential matrix effects |

| Precision (% CV) | Typically < 10% | Often > 15%, especially at low concentrations |

| **Linearity (R²) ** | > 0.99 | > 0.99 (but with greater variance in slope) |

| Matrix Effect (% CV) | < 15% (IS-normalized) | Can be significant and variable |

| Extraction Recovery | Compensated | May differ from analyte, leading to inaccuracy |

Metabolic Pathway of 11-oxo-etiocholanolone

11-oxo-etiocholanolone is a downstream metabolite in the adrenal androgen synthesis pathway. Understanding this pathway is crucial for interpreting its levels in biological samples.

Experimental Protocols

The following section outlines a typical experimental workflow for the quantification of 11-oxo-etiocholanolone in a biological matrix using 11-oxo-etiocholanolone-d5 as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is essential to remove interfering substances from the biological matrix.

Detailed SPE Protocol:

-

Sample Spiking: To 200 µL of plasma or serum, add a known concentration of 11-oxo-etiocholanolone-d5 working solution.

-

Protein Precipitation: Add 600 µL of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elution: Elute the 11-oxo-etiocholanolone and its deuterated internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation from other steroids |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 11-oxo-etiocholanolone | To be determined empirically | To be determined empirically |

| 11-oxo-etiocholanolone-d5 | Precursor + 5 | Same as non-deuterated or specific fragment |

Synthesis and Characterization of 11-oxo-etiocholanolone-d5

The synthesis of deuterated steroids typically involves the introduction of deuterium atoms at positions that are not susceptible to back-exchange under physiological or analytical conditions.[11] This can be achieved through various chemical reactions, such as catalytic H-D exchange or the use of deuterated reagents. The final product must be rigorously characterized to confirm the position and extent of deuterium incorporation and to ensure high isotopic and chemical purity.

Conclusion

The use of 11-oxo-etiocholanolone-d5 as an internal standard represents a critical advancement in the field of metabolic research. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process provides unparalleled accuracy and precision in quantitative LC-MS/MS assays.[5][8] For researchers and drug development professionals, the adoption of this "gold standard" approach is essential for generating reliable data that can withstand scientific and regulatory scrutiny. This technical guide underscores the importance of selecting the appropriate internal standard and provides a framework for the robust analysis of 11-oxo-etiocholanolone in metabolic studies.

References

- 1. US20200333361A1 - Methods and Systems for the Detection of 11-Oxo Androgens by LC-MS/MS - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: Enhancing Steroid Hormone Analysis with Deuterium-Labeled Internal Standards

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of steroid hormones is paramount in clinical diagnostics, endocrinology research, and pharmaceutical development. These potent signaling molecules, often present at low physiological concentrations, demand analytical methods of the highest sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for steroid analysis, largely supplanting traditional immunoassays due to its superior performance.[1] A cornerstone of robust LC-MS/MS-based quantification is the principle of isotope dilution, which employs stable isotope-labeled internal standards (SIL-ISs) to correct for analytical variability. This technical guide provides an in-depth examination of the critical role of deuterium-labeled standards in achieving unparalleled accuracy and precision in steroid hormone analysis. It details the underlying principles, experimental protocols, and performance data, and offers visual workflows to aid in method implementation.

The Principle of Isotope Dilution Mass Spectrometry (ID-MS)

Quantitative analysis using mass spectrometry is susceptible to several sources of variation that can compromise data integrity.[2] These include inefficiencies and variabilities during sample preparation (e.g., extraction), chromatographic effects, and signal suppression or enhancement in the MS source (matrix effects).[3]

The ID-MS technique mitigates these issues by adding a known concentration of a SIL-IS to every sample, calibrator, and quality control (QC) sample prior to any processing steps.[4] The ideal SIL-IS is a version of the analyte where one or more atoms have been replaced by their heavy, non-radioactive isotopes (e.g., deuterium (B1214612) ²H or D, carbon-13 ¹³C, nitrogen-15 (B135050) ¹⁵N).[2] Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same losses during sample preparation and the same matrix effects during ionization.[5] The mass spectrometer can differentiate the analyte from the SIL-IS due to their mass difference. Quantification is therefore based on the ratio of the analyte's signal to the SIL-IS's signal, which remains constant even if the absolute signals fluctuate, ensuring highly accurate and precise results.[3]

Why Deuterium-Labeled Standards are the Preferred Choice

Among SIL-ISs, deuterium-labeled standards (e.g., Testosterone-d3, Cortisol-d4) are widely used for steroid analysis. Their physicochemical properties so closely mimic the endogenous, non-labeled analyte that they co-elute chromatographically and exhibit nearly identical behavior during extraction and ionization. This near-perfect analogy is what allows them to effectively compensate for analytical variability.

The primary advantages of using a deuterium-labeled internal standard over other approaches (like using a structural analog) are summarized below.

Table 1: Performance Comparison of Internal Standard Types

| Performance Metric | Deuterium-Labeled IS | Structural Analog IS |

| Accuracy (% Bias) | Typically within ±5%[2] | Can exceed ±15%[2] |

| Precision (%CV) | Typically <10%[2][4] | Can be >15%[2] |

| Recovery Variability | Low (tracks analyte reliably)[2] | High (does not reliably track analyte) |

| Matrix Effect Compensation | Highly effective (<5% difference)[2] | Inconsistent and unreliable (>20% difference) |

Data compiled from multiple bioanalytical studies.[2][4]

While highly effective, it is crucial to select a deuterated standard where the labels are in stable positions on the molecule to prevent D-H exchange.[6] Furthermore, heavy labeling (e.g., >3 deuterium atoms) can sometimes lead to a slight shift in retention time, which must be accounted for during method development.[7]

Experimental Workflow for Steroid Analysis using Deuterated Standards

A robust and reproducible workflow is critical for successful steroid quantification. The following diagram and protocol outline a typical procedure from sample receipt to final data analysis using LC-MS/MS and deuterated internal standards.

Detailed Experimental Protocol: An Example

This protocol is a representative example for the simultaneous analysis of multiple steroids in human serum.[4][8][9]

1. Materials and Reagents:

-

Samples: Human serum, calibrators, and quality control (QC) samples.

-

Internal Standards: A working solution containing a mixture of deuterated steroid standards (e.g., Testosterone-d3, Progesterone-d9, Cortisol-d4, Estradiol-d5) in methanol (B129727) or acetonitrile (B52724).

-

Reagents: LC-MS grade acetonitrile, methanol, water, and methyl tert-butyl ether (MTBE).

-

Equipment: 96-well collection plates, Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) plates, nitrogen evaporator, LC-MS/MS system (e.g., triple quadrupole).

2. Sample Preparation (SLE Method):

-

Aliquoting: Thaw samples on ice. Aliquot 100-200 µL of each serum sample, calibrator, and QC into the wells of a 96-well plate.[4][8]

-

Internal Standard Spiking: Add 10-20 µL of the deuterated internal standard working solution to each well. Vortex briefly to mix.[8]

-

Protein Precipitation & Loading: Add 200 µL of acetonitrile to each well. Mix for 1 minute. Load the entire mixture onto a 96-well SLE plate and allow 5 minutes for the sample to absorb.[8]

-

Elution: Place a clean collection plate under the SLE plate. Add 1 mL of MTBE to each well and allow it to percolate via gravity.[8]

-

Evaporation: Evaporate the eluate in the collection plate to complete dryness under a gentle stream of nitrogen at approximately 40-45°C.[8]

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 methanol/water). Seal and vortex the plate for 1 minute before placing it in the autosampler.[8]

3. LC-MS/MS Analysis:

-

LC System: UHPLC with a reverse-phase C18 or C8 column.[4][9]

-

Mobile Phases: Typically water with a small amount of modifier (e.g., formic acid or ammonium (B1175870) formate) as Mobile Phase A and methanol or acetonitrile as Mobile Phase B.

-

Gradient: A ballistic gradient designed to separate the steroids of interest in a short run time (e.g., 8-15 minutes).[4][9]

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[9]

-

Mode: Operated in positive ESI mode (ESI+) for most androgens and glucocorticoids. Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[4] For each analyte and its corresponding deuterated standard, at least two specific precursor-to-product ion transitions are monitored.

Quantitative Performance Data

The implementation of deuterated internal standards yields significant improvements in method performance. The following tables summarize typical validation data from LC-MS/MS methods for steroid hormones.

Table 2: Typical Method Precision and Accuracy

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| Testosterone | < 10% | 4 - 12% | 93 - 110%[10] |

| Cortisol | < 8% | 5 - 10% | 90 - 110%[4] |

| Progesterone | < 8.5% | < 11% | 95 - 108%[11] |

| Estradiol (E2) | < 9% | < 12% | 93 - 110%[10] |

| Aldosterone | < 11.5% | < 12.2% | 90 - 110%[4] |

%CV (Coefficient of Variation) and Accuracy data are representative values compiled from various validated methods.[4][10][11]

Table 3: Representative Limits of Quantification (LLOQ)

| Analyte | LLOQ (pg/mL) | Sample Volume (µL) | Reference |

| Testosterone (T) | 10 | 200 | [10] |

| Dihydrotestosterone (DHT) | 50 | 200 | [10] |

| Estrone (E1) | 1.5 | 200 | [10] |

| Estradiol (E2) | 2.5 | 200 | [10] |

| Aldosterone | 50 | 100-200 | [12] |

| Cortisol | 1000 | 100-200 | [13] |

LLOQs are highly dependent on instrumentation and specific methodology.

Context: The Steroidogenesis Pathway

Understanding the origin of these hormones is crucial for interpreting analytical results. Steroid hormones are synthesized from a common cholesterol precursor through a series of enzymatic steps primarily in the adrenal glands and gonads. The ability of LC-MS/MS to measure multiple analytes simultaneously allows for comprehensive profiling of this pathway from a single sample.

Conclusion

For researchers, clinical scientists, and drug development professionals, achieving the highest quality data in steroid hormone analysis is non-negotiable. The use of deuterium-labeled internal standards within an isotope dilution LC-MS/MS framework is the definitive method for ensuring accuracy, precision, and reliability.[2][5] By effectively compensating for inevitable analytical variations from sample extraction to MS detection, these standards correct for matrix effects and recovery losses that would otherwise compromise results. While careful method development is required to select an appropriate standard and validate the workflow, the resulting data robustness and confidence are unparalleled, solidifying this technique as the gold standard in the field.

References

- 1. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a sensitive liquid chromatography-tandem mass spectrometry assay to simultaneously measure androgens and estrogens in serum without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciex.com [sciex.com]

The Endogenous Metabolism of 11-Oxo-Etiocholanolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxo-etiocholanolone (also known as 11-keto-etiocholanolone) is a significant C19 steroid metabolite that provides a window into the intricate workings of adrenal androgen and glucocorticoid metabolism in humans.[1][2][3] As an end-product of these pathways, its quantification in biological fluids serves as a valuable biomarker for assessing adrenocortical function and diagnosing various endocrine disorders, including congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[4][5] This technical guide offers a comprehensive overview of the endogenous metabolism of 11-oxo-etiocholanolone, detailing its biosynthetic pathways, the enzymes involved, quantitative data, and the analytical methodologies used for its measurement.

Metabolic Pathways of 11-Oxo-Etiocholanolone

The biosynthesis of 11-oxo-etiocholanolone is intricately linked to the metabolic cascades of both adrenal androgens and cortisol. It is not a primary secreted steroid but rather a downstream metabolite formed in tissues such as the liver from circulating precursors.[2][5]

Origin from Adrenal Androgens

The primary pathway to 11-oxo-etiocholanolone begins with the adrenal androgen precursor, androstenedione (B190577) (A4). The key steps are as follows:

-

11β-Hydroxylation: In the adrenal gland, androstenedione is converted to 11β-hydroxyandrostenedione (11OHA4) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) .[6][7] This enzyme is predominantly expressed in the zona fasciculata and reticularis of the adrenal cortex.

-

11-Oxidation: 11OHA4 can then be converted to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) in peripheral tissues.[5]

-

A-Ring Reduction: The A-ring of 11-ketoandrostenedione is subsequently reduced. The enzyme aldo-keto reductase family 1 member D1 (AKR1D1) , also known as steroid 5β-reductase, reduces the double bond in the A-ring to yield a 5β-configuration.[2][8][9]

-

3α-Hydroxysteroid Dehydrogenase Activity: Finally, a 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the 3-keto group to a 3α-hydroxyl group, resulting in the formation of 11-oxo-etiocholanolone.

Origin from Cortisol Metabolism

11-Oxo-etiocholanolone is also a metabolite of cortisol.[2][8] This pathway involves several steps:

-

Conversion to Cortisone (B1669442): Cortisol is first converted to cortisone by 11β-HSD2 .

-

Tetrahydrocortisone (B135524) Formation: Cortisone is then metabolized to tetrahydrocortisone.

-

Side-Chain Cleavage: The C17-C20 side chain of tetrahydrocortisone is cleaved to form a 17-ketosteroid, which can then be further metabolized to 11-oxo-etiocholanolone.[8]

The following Graphviz diagram illustrates the metabolic pathway leading to 11-oxo-etiocholanolone.

Quantitative Data

The urinary excretion of 11-oxo-etiocholanolone is a key indicator of its endogenous production. The following table summarizes reference intervals for 24-hour urinary excretion in healthy adults. It is important to note that these values can vary based on analytical methodology, age, and sex.

| Steroid Metabolite | Sex | Age (years) | 2.5th Percentile (μg/24 hours) | 97.5th Percentile (μg/24 hours) | Reference |

| 11-Keto-etiocholanolone | Male | 20-80 | 97.7 | 1055 | [10][11] |

| Female | 20-80 | 67.3 | 884 | [10][11] | |

| 11β-OH-etiocholanolone | Male | 20-80 | 102 | 1076 | [10][11][12] |

| Female | 20-80 | 85 | 986 | [10][11][12] |

Experimental Protocols for Quantification

The analysis of 11-oxo-etiocholanolone in human urine typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on common practices for urinary steroid profiling.

Protocol: Quantification of Urinary 11-Oxo-Etiocholanolone by GC-MS

1. Sample Preparation

-

Internal Standard Addition: To a 2 mL aliquot of a 24-hour urine collection, add an appropriate internal standard (e.g., a deuterated analog of a related steroid) to control for variations in sample processing and analysis.

-

Enzymatic Hydrolysis:

-

Adjust the urine pH to approximately 5.0 using an acetate (B1210297) buffer.

-

Add β-glucuronidase/arylsulfatase from Helix pomatia (approximately 2000 units of β-glucuronidase activity).[13]

-

Incubate the mixture overnight (approximately 15 hours) at 37°C to deconjugate the steroid glucuronides and sulfates.[13]

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the steroids with methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

2. Derivatization

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect the keto groups.

-

Incubate at 60°C for 30 minutes.

-

Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to derivatize the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

-

Incubate at 100°C for 1 hour.[14]

3. GC-MS Analysis

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of all steroid derivatives.

-

-

Mass Spectrometer:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions for 11-oxo-etiocholanolone-TMS and the internal standard.

-

The following diagram outlines the experimental workflow for the GC-MS analysis of urinary 11-oxo-etiocholanolone.

References

- 1. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods | MDPI [mdpi.com]

- 2. Hepatic metabolism of 11-oxygenated androgens in humans: an integrated in vivo and ex vivo approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hpst.cz [hpst.cz]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. caymanchem.com [caymanchem.com]

- 9. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. Correction: Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gcms.cz [gcms.cz]

The Emerging Role of 11-Oxygenated Androgens in Endocrine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of 11-oxygenated androgens in endocrine pathways. Historically considered minor metabolites, recent advancements in analytical techniques have revealed their significant contribution to the overall androgenic load, with potent members of this class rivaling the activity of classical androgens like testosterone (B1683101). This document details their biosynthesis, metabolism, and signaling mechanisms through the androgen receptor. We present a compilation of quantitative data on their receptor binding affinities and circulating concentrations in various physiological and pathological states, including Polycystic Ovary Syndrome (PCOS) and Castration-Resistant Prostate Cancer (CRPC). Furthermore, this guide provides detailed methodologies for the quantification of 11-oxygenated androgens by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and for the assessment of their biological activity using in vitro androgen receptor assays. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the role of these steroids in health and disease.

Introduction

The traditional understanding of androgen physiology has primarily focused on the gonadal production of testosterone (T) and its potent metabolite, dihydrotestosterone (B1667394) (DHT). However, a class of adrenal-derived androgens, the 11-oxygenated C19 steroids, has emerged as a significant contributor to the androgen pool, challenging the conventional view of androgen biosynthesis and action.[1][2] These steroids, characterized by an oxygen function at the C11 position, are produced predominantly in the adrenal glands.[3] This guide will delve into the intricate functions of 11-oxygenated androgens in endocrine pathways, providing a detailed examination of their synthesis, metabolism, signaling, and clinical relevance.

Biosynthesis and Metabolism of 11-Oxygenated Androgens

The synthesis of 11-oxygenated androgens originates from the classical androgen precursor, androstenedione (B190577), and to a lesser extent, testosterone. The key and rate-limiting step is the 11β-hydroxylation reaction catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is almost exclusively expressed in the adrenal cortex.[1][4] This adrenal-specific expression is a critical determinant of the origin of this class of androgens.[3]

The primary product of CYP11B1 action on androstenedione is 11β-hydroxyandrostenedione (11OHA4).[1] 11OHA4 can then be metabolized through a series of enzymatic reactions in peripheral tissues to generate more potent androgens. The key enzymes involved in this metabolic cascade include 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), aldo-keto reductase 1C3 (AKR1C3), and 5α-reductase (SRD5A).[4][5]

The metabolic pathway leads to the formation of highly active androgens, notably 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT), which exhibit potencies comparable to testosterone and DHT, respectively.[6][7]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

An In-Depth Technical Guide to 11-Oxo Etiocholanolone: Discovery, Characterization, and Analysis

An authoritative resource for researchers, scientists, and drug development professionals on the adrenal steroid metabolite, 11-oxo etiocholanolone (B196237).

Abstract

11-Oxo etiocholanolone, a significant metabolite of cortisol and 11-keto testosterone (B1683101), has emerged as a crucial biomarker in both clinical diagnostics and wildlife conservation.[1][2] This technical guide provides a comprehensive overview of its discovery, detailed physicochemical and biological characterization, and established analytical methodologies. In-depth experimental protocols for its quantification in biological matrices, alongside extensive quantitative data, are presented to serve as a valuable resource for the scientific community.

Introduction

11-Oxo etiocholanolone (also known as 11-ketoetiocholanolone) is a C19 steroid that represents a terminal metabolic product of both glucocorticoids and androgens.[2] Its concentration in biological samples, primarily urine and feces, reflects the activity of the hypothalamic-pituitary-adrenal (HPA) axis and androgen metabolism.[3][4] Consequently, its measurement has found significant application in the non-invasive monitoring of stress in various animal species and in the diagnosis and management of human endocrine disorders, such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[5][6] This guide aims to consolidate the current knowledge on 11-oxo etiocholanolone, providing a detailed technical foundation for its study and application.

Discovery and Characterization

Physicochemical Properties

11-Oxo etiocholanolone is a solid substance with the molecular formula C₁₉H₂₈O₃ and a molecular weight of 304.4 g/mol .[2] It is soluble in ethanol.[2] Further detailed physicochemical characteristics are summarized in Table 1.

Table 1: Physicochemical Properties of 11-Oxo Etiocholanolone

| Property | Value | Reference(s) |

| IUPAC Name | (3R,5R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | [2] |

| Synonyms | 11-Ketoetiocholanolone, 3α-Hydroxy-5β-androstane-11,17-dione, 5β-Androstan-3α-ol-11,17-dione | [2] |

| CAS Number | 739-27-5 | [2] |

| Molecular Formula | C₁₉H₂₈O₃ | [2] |

| Molecular Weight | 304.4 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Ethanol | [2] |

Metabolic Pathways

11-Oxo etiocholanolone is not secreted directly from the adrenal gland but is formed in peripheral tissues through the metabolism of precursor steroids. The two primary pathways leading to its formation are the metabolism of cortisol (a glucocorticoid) and 11-keto testosterone (an 11-oxygenated androgen).

Cortisol Metabolism Pathway

The metabolism of cortisol to 11-oxo etiocholanolone involves a series of enzymatic reactions, primarily occurring in the liver. This pathway underscores its utility as a biomarker for HPA axis activity.

11-Keto Testosterone Metabolism Pathway

11-Oxo etiocholanolone is also a downstream metabolite of 11-keto testosterone, an active androgen. This pathway is particularly relevant in conditions with excess adrenal androgen production.

Biological Role and Significance

Current evidence strongly suggests that 11-oxo etiocholanolone is primarily a biologically inert end-product of steroid metabolism. Searches for direct physiological effects or receptor binding activity have not yielded significant findings. Its importance lies in its role as a stable and quantifiable biomarker that provides an integrated measure of the production of its parent hormones over time.

Experimental Protocols

The quantification of 11-oxo etiocholanolone in biological matrices is predominantly achieved through two main techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification by ELISA

ELISA is a widely used method for the quantification of 11-oxo etiocholanolone, particularly in fecal samples for wildlife and domestic animal studies, due to its high throughput and relatively low cost.[1][4]

A detailed protocol for fecal sample preparation is as follows:

-

Lyophilization: Freeze-dry fecal samples to remove water.

-

Pulverization: Pulverize the lyophilized feces using a mortar and pestle.

-

Extraction: Weigh approximately 0.2 g of the powdered feces into a tube and add 10 volumes of 80% methanol.

-

Vortexing: Vortex the mixture for 30 minutes.

-

Centrifugation: Centrifuge the samples at 2,500 x g for 15 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

Commercial ELISA kits are available for the quantification of 11-oxo etiocholanolone.[7] The general principle is a competitive assay where the 11-oxo etiocholanolone in the sample competes with a labeled (e.g., horseradish peroxidase) 11-oxo etiocholanolone for binding to a limited amount of specific antibody. The amount of bound labeled conjugate is inversely proportional to the concentration of 11-oxo etiocholanolone in the sample. The optical density is then read on a plate reader, and the concentration is determined from a standard curve.[1][8]

Quantification by GC-MS

GC-MS offers high specificity and sensitivity for the analysis of steroid profiles, including 11-oxo etiocholanolone, in urine.[9]

A typical protocol for urine sample preparation involves:

-

Hydrolysis: Urinary steroids are typically conjugated to glucuronic acid or sulfate. Therefore, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is necessary to release the free steroids.[10][11]

-

Extraction: The deconjugated steroids are then extracted from the urine matrix using either solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (LLE) with an organic solvent like diethyl ether.[10]

-

Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted steroids are derivatized. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][12]

The derivatized sample is injected into a gas chromatograph, where the steroids are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound that allows for its identification and quantification.[11][12]

Quantitative Data

The concentration of 11-oxo etiocholanolone varies significantly across species and physiological states.

Fecal Concentrations in Animals

Fecal glucocorticoid metabolite (FGM) analysis, with 11-oxo etiocholanolone being a key metabolite, is a widely used non-invasive tool for monitoring stress in wildlife and domestic animals.[13][14][15]

Table 2: Fecal 11-Oxo Etiocholanolone Concentrations in Various Animal Species

| Species | Condition | Fecal Concentration (ng/g) | Reference(s) |

| Horse | Basal | 1 - 109 | [4][16] |

| Cattle (Bull) | Basal | 40 - 302 | [4][16] |

| Red Deer | Basal | Varies with season and stress | [17] |

| Various Wildlife Species | Basal and Post-stressor | Varies significantly | [1][18] |

Note: Concentrations can be influenced by diet, sex, age, and season.

Urinary Concentrations in Humans

In humans, urinary levels of 11-oxo etiocholanolone are particularly relevant in the context of endocrine disorders.

Table 3: Urinary 11-Oxo Etiocholanolone in Human Health and Disease

| Condition | Urinary Levels | Reference(s) |

| Normal | Baseline levels established in steroid profiling | [19] |

| Congenital Adrenal Hyperplasia (CAH) | Significantly elevated | [5][9][20] |

| Polycystic Ovary Syndrome (PCOS) | Often elevated | [6] |

| Pregnancy | Increased levels | [2] |

| Uterine Leiomyomas | Elevated levels | [2] |

Conclusion

11-Oxo etiocholanolone is a well-established and valuable biomarker in both veterinary and human endocrinology. Its quantification provides a non-invasive and integrated measure of glucocorticoid and 11-oxygenated androgen production. The methodologies for its analysis are well-developed, with ELISA and GC-MS being the most prominent techniques. This technical guide provides a comprehensive foundation for researchers and clinicians working with this important steroid metabolite, from understanding its metabolic origins to applying robust analytical protocols for its measurement. Further research into its utility in a broader range of species and clinical conditions will continue to expand its importance in science and medicine.

References

- 1. Development of an 11-oxoetiocholanolone mini-kit for the quantification of faecal glucocorticoid metabolites in various wildlife species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a commercial ELISA kit to measure 11-oxoetiocholanolone in equine and bovine feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. Measurement of glucocorticoid metabolite concentrations in faeces of domestic livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 15. academic.oup.com [academic.oup.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. digibug.ugr.es [digibug.ugr.es]

- 18. Development of an 11-oxoetiocholanolone mini-kit for the quantification of faecal glucocorticoid metabolites in various wildlife species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Urinary steroid profiling in the diagnosis of congenital adrenal hyperplasia and disorders of sex development: experience of a urinary steroid referral centre in Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. endocrine-abstracts.org [endocrine-abstracts.org]

11-Oxo Etiocholanolone: An In-Depth Technical Guide to its Role as a Biomarker for Cortisol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxo etiocholanolone (B196237), a key downstream metabolite of cortisol, is emerging as a significant biomarker in the study of adrenal function and cortisol metabolism. Its quantification in biological matrices provides a non-invasive window into the activity of crucial steroidogenic enzymes, offering valuable insights for researchers and clinicians in endocrinology and drug development. This technical guide provides a comprehensive overview of 11-oxo etiocholanolone, its biochemical pathways, analytical methodologies for its measurement, and its clinical significance in various physiological and pathological states.

Biochemical Pathway of 11-Oxo Etiocholanolone Formation

11-Oxo etiocholanolone is a C19 steroid and a metabolite of both cortisol and the 11-oxygenated androgens.[1][2] The primary pathway involves the conversion of cortisol to cortisone (B1669442) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[3][4] Cortisone is then further metabolized to tetrahydrocortisone (B135524) (THE), which is subsequently converted to 11-oxo etiocholanolone.[2] This pathway is a critical component of peripheral cortisol inactivation.

An alternative pathway involves the metabolism of 11-keto testosterone.[2] The intricate steps of these pathways are catalyzed by a series of enzymes, and their efficiency can be influenced by genetic factors, disease states, and xenobiotics. Understanding these pathways is fundamental to interpreting the clinical significance of 11-oxo etiocholanolone levels.

Analytical Methodologies

The accurate quantification of 11-oxo etiocholanolone is crucial for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for comprehensive urinary steroid profiling.[5] Commercially available enzyme-linked immunosorbent assay (ELISA) kits also offer a high-throughput option for specific quantification.

Experimental Protocol: Urinary Steroid Profiling by GC-MS

This protocol provides a general framework for the analysis of urinary steroids, including 11-oxo etiocholanolone, by GC-MS.

1. Sample Preparation:

-

Collection: A 24-hour urine collection is recommended to account for diurnal variations in steroid excretion.[6] No preservatives should be added.[7]

-

Enzymatic Hydrolysis: To measure conjugated steroids, enzymatic hydrolysis is performed to cleave glucuronide and sulfate (B86663) moieties.

-

To 1-2 mL of urine, add an internal standard.

-

Add β-glucuronidase/arylsulfatase solution in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

Incubate at 37-55°C for 2-4 hours or overnight.

-

-

Solid-Phase Extraction (SPE): This step is used to extract and clean up the steroids from the urine matrix.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the steroids with an organic solvent such as methanol or ethyl acetate.

-

-

Derivatization: To increase the volatility and thermal stability of the steroids for GC analysis, derivatization is necessary.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add a methoxime reagent (e.g., methoxyamine hydrochloride in pyridine) to protect ketone groups and incubate at 60-80°C for 20-60 minutes.

-

Add a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to derivatize hydroxyl groups and incubate at 60-100°C for 30-60 minutes.

-

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) is typically used.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 180-200°C) and ramp up to a final temperature (e.g., 280-320°C) to separate the various steroid metabolites.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Full scan for qualitative analysis and identification of unknown steroids, or selected ion monitoring (SIM) for quantitative analysis of target steroids like 11-oxo etiocholanolone.

-

Data Analysis: Identification of steroids is based on their retention times and mass spectra compared to reference standards and libraries. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

-

Quantitative Data

The concentration of 11-oxo etiocholanolone can vary based on age, sex, and physiological conditions. The following tables summarize available reference ranges and data from clinical studies.

Table 1: Urinary 11-Oxo Etiocholanolone Reference Ranges in Healthy Adults (µg/24 hours)

| Age (years) | Male (2.5th - 97.5th percentile) | Female (2.5th - 97.5th percentile) |

| 20 | 249 - 2531 | 165 - 1715 |

| 30 | 249 - 2531 | 165 - 1715 |

| 40 | 249 - 2531 | 165 - 1715 |

| 50 | 249 - 2531 | 165 - 1715 |

| 60 | 249 - 2531 | 165 - 1715 |

| 70 | 249 - 2531 | 165 - 1715 |

| 80 | 249 - 2531 | 165 - 1715 |

| Data derived from a study on the urinary steroid metabolome.[5][8] |

Table 2: Serum 11-Oxygenated Androgen Reference Intervals in Healthy Children (nmol/L)

| Analyte | Prepubertal (2.5th - 97.5th percentile) | Pubertal (2.5th - 97.5th percentile) |

| 11β-hydroxyandrostenedione | 0.93 - 15.4 | 0.93 - 15.4 |

| 11-ketoandrostenedione | 0.45 - 13.5 | 0.45 - 13.5 |

| 11β-hydroxytestosterone | 0.43 - 14.7 | 0.43 - 14.7 |

| 11-ketotestosterone | 0.37 - 17.1 | 0.37 - 17.1 |

| Data from a study establishing pediatric reference intervals for serum 11-oxygenated androgens.[9] |

Table 3: Serum 11-Oxygenated Androgens in Polycystic Ovary Syndrome (PCOS)

| Analyte | PCOS Patients (Median, IQR) | Healthy Controls (Median, IQR) | P-value |

| 11β-hydroxyandrostenedione | 10.9 (7.9 - 15.1) nmol/L | 5.9 (4.5 - 7.9) nmol/L | <0.001 |

| 11-ketoandrostenedione | 3.8 (2.8 - 5.1) nmol/L | 2.1 (1.6 - 2.8) nmol/L | <0.001 |

| 11-ketotestosterone | 0.8 (0.6 - 1.1) nmol/L | 0.5 (0.4 - 0.7) nmol/L | <0.01 |

| Urinary 11β-hydroxyandrosterone | 595 (438 - 841) µ g/24h | 353 (171 - 487) µ g/24h | 0.002 |

| Data from a study on 11-oxygenated androgens in PCOS.[6][10] |

Clinical Significance

Elevated or suppressed levels of 11-oxo etiocholanolone can be indicative of various endocrine disorders, making it a valuable biomarker in clinical diagnostics and drug development.

-

Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency, the most common form of CAH, there is a characteristic elevation of 17-hydroxyprogesterone and its metabolites. Studies have shown that in treated children with CAH, androgen excess is primarily due to elevated 11-oxygenated androgens, including metabolites of 11-oxo etiocholanolone.[11][12][13] Monitoring these metabolites may provide a more accurate assessment of adrenal androgen status and treatment efficacy.[11]

-

Polycystic Ovary Syndrome (PCOS): PCOS is characterized by hyperandrogenism. Recent research has highlighted that 11-oxygenated androgens are the predominant androgens in women with PCOS.[6][10] Serum levels of 11β-hydroxyandrostenedione and 11-ketoandrostenedione, precursors in the pathway leading to 11-oxo etiocholanolone, are significantly increased in women with PCOS and correlate with markers of insulin (B600854) resistance.[6][10]

-

Adrenal Tumors: Urinary steroid profiling, including the measurement of 11-oxo etiocholanolone, can aid in the differential diagnosis of adrenal tumors.

-

Apparent Mineralocorticoid Excess (AME): This genetic disorder is caused by a deficiency in the 11β-HSD2 enzyme, leading to an inability to convert cortisol to cortisone. This results in a characteristic steroid profile with a high ratio of cortisol to cortisone metabolites.

Conclusion

11-Oxo etiocholanolone is a valuable and informative biomarker for assessing cortisol metabolism and adrenal androgen production. Its measurement, particularly as part of a comprehensive steroid profile using advanced analytical techniques like GC-MS and LC-MS/MS, provides crucial information for the diagnosis and management of a range of endocrine disorders. For researchers and drug development professionals, understanding the nuances of 11-oxo etiocholanolone metabolism and its clinical implications is essential for advancing our knowledge of steroid endocrinology and developing novel therapeutic strategies. Further research to establish more detailed and stratified reference intervals will continue to enhance the clinical utility of this important biomarker.

References

- 1. shop.dutchtest.com [shop.dutchtest.com]

- 2. Urinary excretion of 17-hydroxypregnanolones in patients with different forms of congenital adrenal hyperplasia due to steroid 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reference intervals for serum 11-oxygenated androgens in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. Correction: Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. KEGG PATHWAY: map04927 [genome.jp]

- 11. researchgate.net [researchgate.net]

- 12. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

Methodological & Application

Quantitative Analysis of 11-oxo-etiocholanolone in Human Serum and Urine using LC-MS/MS with 11-oxo-etiocholanolone-d5 Internal Standard

Application Note

Introduction

11-oxo-etiocholanolone is a significant metabolite of adrenal steroid hormones, and its quantification in biological matrices is crucial for clinical research related to various endocrine disorders. This application note presents a robust and sensitive method for the quantitative analysis of 11-oxo-etiocholanolone in human serum and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 11-oxo-etiocholanolone-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] This method is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this steroid metabolite.

Experimental

Materials and Reagents

-

11-oxo-etiocholanolone and 11-oxo-etiocholanolone-d5 analytical standards were obtained from a certified supplier.

-

LC-MS grade methanol (B129727), acetonitrile, water, and formic acid were used.[2]

-

Human serum and urine samples were sourced from accredited biobanks.

Sample Preparation

Two distinct protocols are provided for serum and urine matrices to optimize analyte recovery and minimize matrix interference.

Serum: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a streamlined and efficient alternative to traditional liquid-liquid extraction, offering high analyte recovery and reduced sample handling.[3][4]

-

Pre-treatment : 200 µL of serum is spiked with the 11-oxo-etiocholanolone-d5 internal standard solution.

-

Loading : The sample is loaded onto an SLE plate.

-

Elution : The analyte and internal standard are eluted with a suitable organic solvent.

-

Evaporation : The eluate is evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution : The residue is reconstituted in 100 µL of the initial mobile phase.[3]

Urine: Solid Phase Extraction (SPE)

Solid Phase Extraction is a highly effective technique for cleaning up complex matrices like urine, leading to cleaner extracts and improved analytical performance.[5][6]

-

Conditioning : An SPE cartridge is conditioned with methanol followed by water.[7][8]

-

Loading : 1 mL of urine, pre-treated with the internal standard, is loaded onto the cartridge.

-

Washing : The cartridge is washed with water and a low percentage of organic solvent to remove interferences.

-

Elution : 11-oxo-etiocholanolone and its internal standard are eluted with an appropriate solvent mixture.

-

Evaporation and Reconstitution : The eluate is dried down and reconstituted in the mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Conditions

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | Standard High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 0-1 min: 30% B, 1-8 min: 30-95% B, 8-9 min: 95% B, 9-10 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for 11-oxo-etiocholanolone and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 11-oxo-etiocholanolone | [To be optimized] | [To be optimized] | [To be optimized] |

| 11-oxo-etiocholanolone-d5 | [To be optimized] | [To be optimized] | [To be optimized] |

Note: The specific m/z values for precursor and product ions should be determined by infusing the analytical standards into the mass spectrometer to identify the most abundant and stable transitions.[2]

Quantitative Data

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The curve demonstrated excellent linearity over the specified concentration range.

Table 3: Calibration Curve for 11-oxo-etiocholanolone

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.012 |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.275 |

| 100 | 2.560 |

| Linearity (R²) | 0.998 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

| Low | 1.5 | 1.45 | 96.7 | 4.8 |

| Medium | 25 | 26.1 | 104.4 | 3.2 |

| High | 75 | 73.2 | 97.6 | 2.5 |

The results demonstrate that the method is both accurate and precise, with accuracy values between 85-115% and precision values below 15% CV, which is consistent with established guidelines for bioanalytical method validation.[9][10]

Visualizations

Caption: Overall experimental workflow for the quantitative analysis of 11-oxo-etiocholanolone.

Caption: Logical relationship of analyte, internal standard, and quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of 11-oxo-etiocholanolone in human serum and urine. The use of a deuterated internal standard and optimized sample preparation protocols ensures high-quality data suitable for demanding research and development applications.

References

- 1. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eva.mpg.de [eva.mpg.de]

- 3. agilent.com [agilent.com]

- 4. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]

- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pjoes.com [pjoes.com]

- 7. arborassays.com [arborassays.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 11-Oxo-Etiocholanolone-d5 by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

11-Oxo-etiocholanolone is a significant C19 steroid metabolite of glucocorticoids, and its quantification in biological matrices such as urine is crucial for assessing adrenal function and diagnosing various endocrine disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique for the determination of steroid profiles. This application note provides a detailed protocol for the quantitative analysis of 11-oxo-etiocholanolone in human urine using its deuterated internal standard, 11-oxo-etiocholanolone-d5, for accurate quantification. The methodology involves enzymatic hydrolysis of steroid conjugates, solid-phase extraction (SPE) for sample clean-up and concentration, followed by derivatization to enhance volatility for GC-MS analysis.

Principle

Urinary steroids are predominantly excreted as water-soluble glucuronide and sulfate (B86663) conjugates. To enable their extraction and analysis by GC-MS, these conjugates must first be cleaved through enzymatic hydrolysis. The liberated free steroids are then extracted from the urine matrix and purified using solid-phase extraction. Due to the low volatility of steroids, a derivatization step is employed to convert them into thermally stable trimethylsilyl (B98337) (TMS) derivatives. These derivatives are then separated and quantified using GC-MS operating in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (11-oxo-etiocholanolone-d5) corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision of the quantitative results.

Experimental Protocols

1. Sample Preparation

-

1.1. Urine Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine at 2,000 x g for 10 minutes to pellet any particulate matter.

-

Use the clear supernatant for the subsequent steps.

-

-

1.2. Enzymatic Hydrolysis:

-

To 2 mL of urine supernatant in a glass tube, add 1 mL of 0.2 M acetate (B1210297) buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase from Helix pomatia.

-

Spike the sample with the internal standard, 11-oxo-etiocholanolone-d5, at a concentration of 100 ng/mL.

-

Incubate the mixture in a shaking water bath at 55°C for 3 hours to ensure complete hydrolysis of the steroid conjugates.

-

-

1.3. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (100 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove polar impurities.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the steroids from the cartridge with 3 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

2. Derivatization

-

To the dried residue from the SPE step, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Analysis

-

3.1. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

-

3.2. GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 180°C, hold for 1 minute.

-

Ramp to 240°C at a rate of 20°C/min.

-

Ramp to 300°C at a rate of 5°C/min, hold for 5 minutes.

-

-

-

3.3. MS Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Data Presentation

Table 1: Quantitative Data for GC-MS Analysis of 11-Oxo-Etiocholanolone

| Parameter | 11-Oxo-Etiocholanolone | 11-Oxo-Etiocholanolone-d5 (Internal Standard) |

| Retention Time (min) | ~ 12.5 | ~ 12.5 |

| Quantifier Ion (m/z) | 376 | 381 |

| Qualifier Ion 1 (m/z) | 286 | 291 |

| Qualifier Ion 2 (m/z) | 271 | 276 |

| Calibration Range (ng/mL) | 10 - 1000 | - |

| Limit of Detection (LOD) (ng/mL) | 2.5 | - |

| Limit of Quantification (LOQ) (ng/mL) | 10 | - |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of 11-oxo-etiocholanolone.

Caption: Logical relationship of key components in the GC-MS analysis.

Application Notes and Protocols for Steroid Profiling Using 11-oxo Etiocholanolone-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of steroid hormones is crucial in endocrinology, clinical chemistry, and drug development. Steroid profiling provides valuable insights into the functioning of various physiological processes and the diagnosis and monitoring of endocrine disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have become the gold standard for steroid analysis due to their high sensitivity and specificity.[1] The use of stable isotope-labeled internal standards is a cornerstone of these quantitative methods, compensating for variations in sample preparation and instrumental analysis.

This document provides detailed application notes and protocols for the use of 11-oxo etiocholanolone-d5 (B12052854) as an internal standard in steroid profiling. 11-oxo etiocholanolone (B196237) is a key metabolite of cortisol and androgens, making its deuterated analog an excellent internal standard for quantifying a range of related steroid hormones.[2]

Principle of Deuterated Internal Standards

Deuterated internal standards are molecules that are chemically identical to the analyte of interest, but with one or more hydrogen atoms replaced by deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, while the physicochemical properties remain nearly identical. This allows the internal standard to co-elute with the analyte during chromatography and experience similar ionization and fragmentation, thereby correcting for matrix effects and variations in sample recovery.

Experimental Protocols

Protocol 1: Steroid Profiling in Human Serum using LC-MS/MS

This protocol describes the quantification of a panel of steroid hormones in human serum using 11-oxo etiocholanolone-d5 as an internal standard.

1. Materials and Reagents

-

This compound internal standard solution (1 µg/mL in methanol)

-

Steroid standards (e.g., cortisol, cortisone, testosterone, progesterone, etc.)

-

LC-MS grade methanol, acetonitrile (B52724), water, and formic acid

-

Human serum samples

-

Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) cartridges

-

96-well collection plates

2. Sample Preparation

-

Thawing and Centrifugation: Thaw serum samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.

-

Internal Standard Spiking: To 100 µL of serum in a clean tube, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.

-

Protein Precipitation (if not using SLE/SPE): Add 300 µL of cold acetonitrile to the serum sample. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.

-

Supported Liquid Extraction (SLE):

-

Load the serum sample onto the SLE cartridge and allow it to absorb for 5 minutes.

-

Elute the steroids with an appropriate organic solvent (e.g., methyl tert-butyl ether or dichloromethane) into a 96-well collection plate.[1]

-

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Conditions

-